6-氟-5-甲基吡啶-3-胺

描述

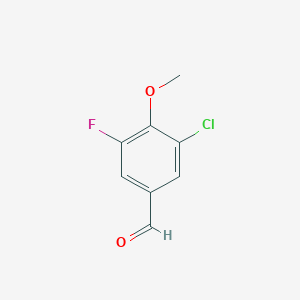

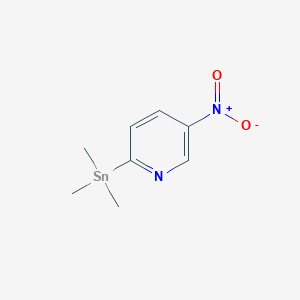

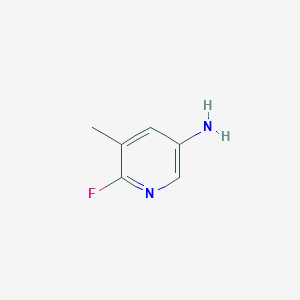

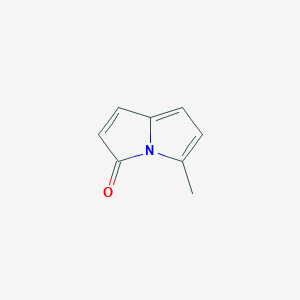

6-Fluoro-5-methylpyridin-3-amine is a chemical compound with the CAS Number: 186593-48-6 . It has a molecular weight of 126.13 . The IUPAC name for this compound is 6-fluoro-5-methyl-3-pyridinamine . It is a red solid at room temperature .

Synthesis Analysis

The synthesis of 6-Fluoro-5-methylpyridin-3-amine involves the reaction of 2-Fluoro-3-methyl-5-nitropyridine with 5% Pd/C in ethanol. The mixture is stirred under an atmosphere of hydrogen for 16 hours. The mixture is then filtered and concentrated. The crude product is chromatographed to yield the title compound.Molecular Structure Analysis

The InChI code for 6-Fluoro-5-methylpyridin-3-amine is 1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 . The InChI key is KADQKKYTJHXBSL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Fluoro-5-methylpyridin-3-amine is a red solid at room temperature . It has a molecular weight of 126.13 . The compound has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Po/w (iLOGP) is 1.25 .科学研究应用

Pharmaceutical Research

6-Fluoro-5-methylpyridin-3-amine: is a valuable intermediate in pharmaceutical research. Its structural motif is found in various pharmacologically active compounds. The presence of both an amine and a fluorine atom allows for selective functionalization, leading to the synthesis of diverse medicinal agents. For instance, it can be used to create kinase inhibitors, which are crucial in cancer therapy .

Material Science

In material science, this compound’s derivatives can be utilized to develop novel organic materials with specific electronic properties. The fluorine atom can influence the material’s electrical conductivity and stability, making it suitable for organic light-emitting diodes (OLEDs) and other electronic applications .

Agrochemical Development

The compound’s derivatives are explored for their potential use in agrochemicals. Its ability to act as a building block for synthesizing herbicides and pesticides is of particular interest. The fluorine atom can enhance the biological activity and selectivity of these agrochemicals .

Fluorinated Building Blocks

6-Fluoro-5-methylpyridin-3-amine: serves as a fluorinated building block for the synthesis of more complex molecules. Fluorination can significantly alter the physical and chemical properties of compounds, such as increasing lipophilicity or metabolic stability, which is beneficial in drug design .

Positron Emission Tomography (PET) Imaging

This compound has been investigated for its potential in PET imaging. Derivatives of 6-Fluoro-5-methylpyridin-3-amine can be labeled with fluorine-18, a radioactive isotope used in PET scans to study brain disorders and cancers .

Chemical Synthesis Optimization

The compound is also used in the optimization of chemical synthesis processes. Its reactivity allows for the development of more efficient synthetic routes, which can reduce costs and improve yields in industrial chemical production .

安全和危害

作用机制

Target of Action

The primary target of 6-Fluoro-5-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .

Mode of Action

6-Fluoro-5-methylpyridin-3-amine acts as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it reduces the aberrant efflux of K+ ions, thereby enhancing axonal conduction . This can potentially improve symptoms in conditions like multiple sclerosis, where demyelination is a key pathological feature .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows resistance to oxidation by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .

Result of Action

The result of the compound’s action is the enhancement of impulse conduction in neurons. This can potentially lead to improved neurological function in conditions characterized by demyelination .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its stability towards oxidation by CYP2E1 suggests that it may be less prone to metabolic degradation . Its lipophilicity and basicity may also influence its distribution and interaction with its target .

属性

IUPAC Name |

6-fluoro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADQKKYTJHXBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620667 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186593-48-6 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186593-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)